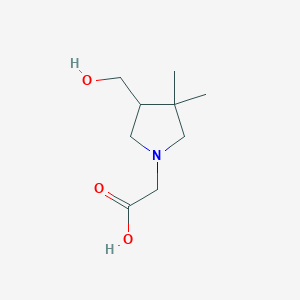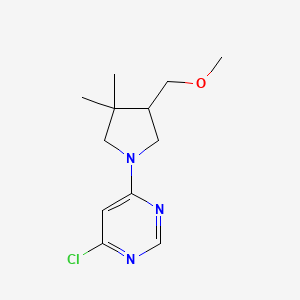
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine consists of a pyrazine ring with a chlorine atom at the 2-position and a 2,6-dimethylpiperidin-1-yl group at the 3-position.Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine include a molecular formula of C11H16ClN3 and a molecular weight of 225.72 g/mol.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
Research on similar compounds to 2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine, such as derivatives involving pyrazine and piperidine, has focused on their molecular structure and spectroscopic properties. For instance, Alphonsa et al. (2016) studied a compound with structural similarities, using techniques like FT-IR, NMR, and UV–Visible spectroscopy. They employed Density Functional Theory (DFT) for computational analysis, providing insights into electronic and charge transfer properties based on molecular orbitals and absorption spectra (Alphonsa et al., 2016).
Synthesis and Reactivity
The synthesis and reactivity of chloropyrazines and their derivatives have been a subject of study, leading to the development of new chemical compounds. For example, research by Bowie et al. (1972) explored the reactivity of chloronaphthyridines with hydrazine hydrate, resulting in pyrazol-5-ylpyridines and new pyrazolo-pyrimidines (Bowie et al., 1972).
Green Synthesis and Inhibition Studies
The compound has also been utilized in green synthesis processes. Chaudhry et al. (2017) used a similar chloropyridazine compound for synthesizing novel pyrazolylpyridazine amines, demonstrating moderate in vitro yeast α-glucosidase inhibition. This suggests potential applications in biochemical and pharmaceutical research (Chaudhry et al., 2017).
Surface Protection Activities
In industrial applications, derivatives of chloropyridazine have been studied for their potential in surface protection. Olasunkanmi et al. (2018) investigated the use of such derivatives for protecting mild steel surfaces in corrosive environments, highlighting their potential as corrosion inhibitors (Olasunkanmi et al., 2018).
Antibacterial Activity
Research has also explored the antibacterial properties of pyrazine derivatives. Foks et al. (2005) synthesized new pyrazine and pyridine derivatives, assessing their tuberculostatic and antibacterial activities, thus indicating their potential use in developing new antimicrobial agents (Foks et al., 2005).
Orientations Futures
Propriétés
IUPAC Name |
2-chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-8-4-3-5-9(2)15(8)11-10(12)13-6-7-14-11/h6-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOCJFDNSCMBGK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C2=NC=CN=C2Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-3-(2,6-dimethylpiperidin-1-yl)pyrazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















